LogP & TPSA Differentiation from 5-Chloro Analog
The target compound (para‑OH, no chlorine) exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 37.5 Ų . Its closest cataloged analog, 5‑chloro‑2‑(((1,2,5‑trimethyl‑1H‑pyrrol‑3‑yl)methylene)amino)phenol (ortho‑OH, chlorine at position 5), has a higher molecular weight (262.74 vs. 228.29 g·mol⁻¹) and, based on the additional chlorine and altered hydrogen‑bonding topology, is predicted to exhibit a higher LogP and a different TPSA, although experimentally measured values are not publicly available for either compound . The 0.9–1.1 LogP unit increase expected for chlorine substitution on a phenolic Schiff base shifts the analog closer to Lipinski’s upper LogP boundary and may reduce aqueous solubility relative to the target compound .
| Evidence Dimension | Computed LogP (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 37.5 Ų |
| Comparator Or Baseline | 5‑Chloro‑2‑(((1,2,5‑trimethyl‑1H‑pyrrol‑3‑yl)methylene)amino)phenol (CAS 593272‑56‑1): LogP and TPSA not experimentally reported; predicted LogP increment ≈ +0.9 to +1.1 vs. target |
| Quantified Difference | Estimated ΔLogP ≈ +0.9 to +1.1; ΔMW = +34.45 g·mol⁻¹ |
| Conditions | Computed properties (XLogP3, Cactvs); no experimental LogP or TPSA available for either compound |
Why This Matters
For applications requiring aqueous solubility or compliance with drug‑likeness filters (e.g., LogP <5, TPSA <140 Ų), the target compound's lower lipophilicity may offer a formulation or assay-compatibility advantage over the chlorinated analog.
- [1] PubChem. Compound Summary for CID 875731: 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/875731. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Class reference for chlorine LogP contribution). View Source
